2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C15H15Cl2N3. It is a derivative of benzodiazole and is characterized by the presence of a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the reaction of 3-chlorophenylamine with benzodiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzodiazole derivatives .
Scientific Research Applications
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)ethan-1-amine: A related compound with similar structural features but different functional groups.
2-(4-fluorophenyl)ethan-1-amine: Another similar compound with a fluorine atom instead of chlorine.
2-(4-methylphenyl)ethan-1-amine: A compound with a methyl group instead of chlorine.
Uniqueness
2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a benzodiazole ring and a chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16Cl3N3 |
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Molecular Weight |
344.7 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-11-4-1-3-10(9-11)12-5-2-6-13-15(12)19-14(18-13)7-8-17;;/h1-6,9H,7-8,17H2,(H,18,19);2*1H |
InChI Key |
KEGTUPTXBQFFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl |
Origin of Product |
United States |
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